Autocamtide 2, amide
Description
Historical Context and Development
The development of this compound emerged from extensive research into calcium/calmodulin-dependent protein kinase II mechanisms during the 1990s. The foundational work that led to its creation was rooted in understanding the autoinhibitory domain of calcium/calmodulin-dependent protein kinase II and its autophosphorylation properties. Researchers recognized the need for highly specific substrate peptides that could accurately measure kinase activity without interference from other cellular kinases. The peptide was strategically designed to contain the sequence around the autophosphorylation site in the autoinhibitory domain of calmodulin-dependent protein kinase II, making it an ideal substrate for this specific enzyme.
The scientific community's growing interest in calcium signaling pathways during this period provided the impetus for developing more sophisticated research tools. The original autocamtide peptides were among the first generation of synthetic substrates specifically tailored for calcium/calmodulin-dependent protein kinase II, representing a significant advancement over generic kinase substrates that lacked specificity. The amide modification of Autocamtide 2 was introduced to enhance the peptide's stability and performance characteristics in experimental conditions. This modification addressed practical concerns about peptide degradation and improved the reproducibility of experimental results across different laboratory settings.
The historical significance of this compound extends beyond its immediate applications, as it represents a paradigm shift toward designing substrates based on natural protein sequences rather than arbitrary peptide sequences. This approach has influenced subsequent substrate development strategies and established principles that continue to guide modern peptide substrate design. The success of this compound has validated the concept of using biologically relevant sequences as templates for creating research tools, leading to improved understanding of protein kinase mechanisms and cellular signaling pathways.
Nomenclature and Chemical Identity
This compound possesses a well-defined chemical identity characterized by its specific amino acid sequence and molecular properties. The peptide consists of the sequence KKALRRQETVDAL, which corresponds to the critical region surrounding the threonine-286 autophosphorylation site of calcium/calmodulin-dependent protein kinase II. This thirteen-amino acid sequence maintains the essential structural elements necessary for recognition and phosphorylation by the target kinase while providing optimal binding characteristics for experimental applications.
The molecular formula of this compound is C₆₅H₁₁₉N₂₃O₁₉, with a precise molecular weight of 1526.78 daltons. The amide modification at the carboxy-terminus distinguishes this variant from other autocamtide peptides and contributes to its enhanced stability profile. The chemical structure incorporates multiple basic residues, particularly lysine and arginine residues, which facilitate binding to the acidic regions of the kinase active site and contribute to the peptide's selectivity characteristics.
| Chemical Property | Value |
|---|---|
| Amino Acid Sequence | KKALRRQETVDAL |
| Molecular Formula | C₆₅H₁₁₉N₂₃O₁₉ |
| Molecular Weight | 1526.78 Da |
| Terminal Modification | Carboxy-terminal amide |
| Peptide Length | 13 amino acids |
| Net Charge | +4 (at physiological pH) |
The nomenclature "this compound" reflects both its functional relationship to the calcium/calmodulin-dependent protein kinase II autophosphorylation mechanism and its chemical modification. The "auto" prefix indicates its derivation from the autophosphorylation site, while "camtide" denotes its specificity for calcium/calmodulin-dependent kinases. The numerical designation "2" distinguishes it from other members of the autocamtide family, and the "amide" suffix specifies the chemical modification that differentiates it from the free acid form of the peptide.
Position in Peptide Biochemistry Research
This compound occupies a prominent position within the broader landscape of peptide biochemistry research, serving as a paradigmatic example of rationally designed substrate peptides. Its development represented a significant advancement in the field of kinase substrate design, demonstrating how detailed understanding of enzyme mechanisms could be translated into practical research tools. The peptide exemplifies the principles of substrate specificity engineering, where natural protein sequences are modified and optimized to create highly selective and efficient substrates for specific enzymes.
Within the context of peptide biochemistry, this compound serves multiple research functions beyond simple substrate applications. The peptide has been instrumental in advancing understanding of enzyme-substrate interactions, particularly the role of flanking sequences in determining substrate specificity and catalytic efficiency. Research utilizing this peptide has contributed to the development of kinetic models that describe how protein kinases recognize and process their substrates, providing insights that extend far beyond calcium/calmodulin-dependent protein kinase II to other members of the kinase superfamily.
Properties
Molecular Formula |
C₆₅H₁₁₉N₂₃O₁₉ |
|---|---|
Molecular Weight |
1526.79 |
sequence |
One Letter Code: KKALRRQETVDAL-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Autocamtide 2, amide and related compounds:
Key Findings from Comparative Studies
- Specificity for CaMKII : this compound exhibits higher specificity for CaMKII compared to other kinases (e.g., PKA, PKC), while AIP and its derivatives show inhibitory activity only against CaMKII .
- Kinetic Performance : this compound has a Km of ~2 μM for CaMKII, indicating strong enzyme-substrate affinity. In contrast, AIP’s Ki is 40 nM, demonstrating potent inhibition .
- Thermodynamic Stability : this compound retains activity after prolonged storage at -80°C, whereas inhibitors like AIP require lyophilization or DMSO solubilization to prevent aggregation .
Advantages and Limitations
- This compound: Advantages: High reproducibility in assays; absence of natural modifications simplifies data interpretation. Limitations: Not suitable for in vivo studies due to rapid proteolytic degradation .
- AIP and Derivatives :
- Advantages: Enable precise dissection of CaMKII-dependent pathways in cellular models.
- Limitations: Poor bioavailability limits therapeutic applications .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Autocamtide 2, amide is solid-phase peptide synthesis (SPPS) , a widely used technique for synthesizing peptides with high efficiency and purity. The process involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.
- Fmoc (9-fluorenylmethoxycarbonyl) chemistry is typically employed for protecting amino groups during synthesis.
- The peptide chain is elongated by repeated cycles of deprotection and coupling.
- Final cleavage from the resin and side-chain deprotection yield the crude peptide.
SPPS allows for the incorporation of amide groups at the C-terminus by using an amide-functionalized resin, which is critical for producing this compound with an amidated C-terminus, enhancing stability and mimicking the natural peptide form.
Purification and Characterization
After synthesis, this compound requires thorough purification and characterization to ensure its suitability for biochemical assays.
- High-performance liquid chromatography (HPLC) is the standard purification technique, separating the desired peptide from impurities.
- Mass spectrometry (MS) confirms the molecular weight and verifies the correct sequence.
- SDS-polyacrylamide gel electrophoresis (SDS-PAGE) can assess purity.
- Storage conditions typically involve freezing at -80°C in stabilizing buffers containing agents like ethylene glycol to maintain activity over months.
Functional Testing in Kinase Assays
The biological activity of this compound is validated through its use as a substrate in kinase assays, particularly with CaMKII.
- The peptide contains the autophosphorylation site sequence (Thr286/Thr287), critical for CaMKII activity measurement.
- Assays involve phosphorylation reactions monitored via incorporation of radioactive phosphate ([γ-^32P]ATP) or coupled enzymatic assays measuring ADP production.
- These functional tests confirm the peptide's role as a substrate and its interaction with the kinase.
Summary Table of Preparation Method Steps
| Preparation Step | Technique/Method | Purpose/Outcome |
|---|---|---|
| Peptide Chain Assembly | Solid-Phase Peptide Synthesis | Sequential amino acid coupling |
| C-terminal Amidation | Amide-functionalized resin | Produces peptide amide terminus |
| Optional Modification | Thioamide insertion & amidine conversion | Advanced backbone modification (research stage) |
| Cleavage & Deprotection | Acidic cleavage from resin | Releases crude peptide |
| Purification | HPLC | Isolates pure peptide |
| Characterization | MS, SDS-PAGE | Confirms identity and purity |
| Functional Assay | Kinase phosphorylation assays | Validates biological activity |
Q & A
Q. What is the role of Autocamtide 2, amide in CaMK family assays, and how is it methodologically applied?
this compound is a synthetic 13-amino-acid peptide substrate designed for measuring enzymatic activity in the calmodulin-stimulated protein kinase (CaMK) family, particularly CaMKII. It is applied at a final concentration of 100 μM in kinase assays to quantify phosphorylation rates via radiometric or fluorescence-based detection methods . Its sequence (H2N-KKALRRQETVDAL-NH2) includes phosphorylation sites recognized by CaMKII, enabling kinetic analysis of enzyme activity (e.g., Km determination) .
Q. How do the physicochemical properties of this compound influence its experimental handling?
The peptide’s high isoelectric point (pI = 11.66) and net charge (+2.98 at pH 7.0) necessitate storage at -80°C to -20°C to prevent degradation or aggregation . Its moderate hydrophilicity (average score = 0.9) and low hydrophobicity (-0.97) suggest solubility in aqueous buffers, though reconstitution may require brief sonication or centrifugation to ensure homogeneity . Avoid repeated freeze-thaw cycles to maintain structural integrity .
Advanced Research Questions
Q. What strategies are recommended for optimizing CaMKII activity assays using this compound?
- Substrate Titration : Perform kinetic assays across a range of concentrations (e.g., 10–200 μM) to determine the optimal Km and Vmax under specific buffer conditions (pH 7.4, 10 mM Mg²⁺, 2 mM Ca²⁺, and 1 μM calmodulin) .
- Inhibitor Controls : Include Autocamtide-2-related inhibitory peptide (AIP, 10–50 μM) to confirm CaMKII-specific activity and rule out off-target kinase effects .
- Detection Methods : Pair with [γ-³²P]ATP for radiometric assays or fluorescently labeled antibodies (e.g., anti-phospho-Thr³⁴³) for quantitative Western blotting .
Q. How can researchers address discrepancies in phosphorylation efficiency observed with this compound across experimental setups?
- Purity Validation : Verify peptide purity (>98%) via reverse-phase HPLC to exclude truncated or oxidized species that may reduce substrate efficiency .
- Isoform Specificity : Confirm CaMKII isoform expression (α, β, γ, δ) in the experimental system, as catalytic activity varies between isoforms .
- Buffer Composition : Adjust Ca²⁺/calmodulin concentrations, as CaMKII activation is calcium-dependent. Pre-incubate the enzyme with calmodulin (1 μM) for full activity .
Q. What methodologies validate the specificity of this compound for CaMKII over other kinases?
- Kinase Profiling Panels : Test substrate reactivity against a panel of 50–100 recombinant kinases (e.g., PKA, PKC, MAPK) to confirm CaMKII selectivity .
- Competitive Inhibition : Co-incubate with AIP, which competitively inhibits CaMKII by binding to the active site (IC₅₀ ~1–10 μM) .
- Mutagenesis Studies : Use CaMKII mutants (e.g., T286D autophosphorylation mimic) to correlate phosphorylation rates with enzyme activation states .
Q. How can solubility challenges of this compound in aqueous buffers be mitigated?
- Reconstitution Protocol : Dissolve lyophilized peptide in 10–20% DMSO or acetonitrile, followed by dilution in assay buffer to a final organic solvent concentration ≤1% .
- Additive Optimization : Include non-ionic detergents (e.g., 0.01% Tween-20) or chaotropic agents (e.g., 100 mM urea) to enhance solubility without disrupting kinase activity .
- Centrifugation/Sonication : Clarify solutions by centrifugation (14,000 × g, 10 min) or brief sonication (10–20 sec pulses) to disperse aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
